molecular formula C11H15BrO3 B13910441 1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene

Cat. No.: B13910441
M. Wt: 275.14 g/mol
InChI Key: LWEQMXBMBCOIKW-UHFFFAOYSA-N
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Description

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene (C₁₁H₁₅BrO₃) is a brominated aromatic ether featuring a triethylene glycol monomethyl ether chain (-OCH₂CH₂OCH₂CH₂OCH₃) at the meta position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in coupling reactions for materials science applications such as semiconducting polymers . Its structure combines the electron-withdrawing bromine atom with electron-donating ether oxygen atoms, influencing both reactivity and physicochemical properties.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

1-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene

InChI

InChI=1S/C11H15BrO3/c1-13-5-6-14-7-8-15-11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3

InChI Key

LWEQMXBMBCOIKW-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-[2-(2-methoxyethoxy)ethoxy]benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-[2-(2-methoxyethoxy)ethoxy]phenol, while oxidation with potassium permanganate can produce 3-[2-(2-methoxyethoxy)ethoxy]benzoquinone.

Scientific Research Applications

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study the effects of brominated benzene derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of sigma complexes with nucleophiles. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the nature of the nucleophile and the target molecule.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Substituent Structure Position Molecular Formula Key Features
1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene -OCH₂CH₂OCH₂CH₂OCH₃ 3 C₁₁H₁₅BrO₃ Long ethoxy-methoxy chain
1-Bromo-3-(2-methoxyethoxy)benzene -OCH₂CH₂OCH₃ 3 C₉H₁₁BrO₂ Shorter chain, higher yield (93%)
1-Bromo-4-[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]benzene -OCH₂CH₂OCH₂CH₂OCH₃ 4 C₁₁H₁₅BrO₃ Positional isomer (para), lower yield (62%)
1-Bromo-3-(2-chloroethoxy)benzene -OCH₂CH₂Cl 3 C₈H₈BrClO Chloro substituent in chain
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene -CH₂OCH₂CH₂OCH₃ and -F 3,5 C₁₁H₁₃BrFO₂ Fluorine and methoxyethoxy methyl
1-(2-Bromoethoxy)-3-methylbenzene -OCH₂CH₂Br and -CH₃ 3 C₉H₁₁BrO Methyl group and bromoethoxy

Key Observations :

  • Chain Length : The target compound’s extended ethoxy-methoxy chain enhances hydrophilicity compared to shorter analogs (e.g., C₉H₁₁BrO₂) .
  • Substituent Position : Para-substituted analogs (e.g., 1-bromo-4-[...]benzene) exhibit distinct electronic effects compared to meta-substituted derivatives, influencing reaction regioselectivity .
  • Functional Groups : Chloroethoxy (C₈H₈BrClO) and fluorinated (C₁₁H₁₃BrFO₂) variants introduce electron-withdrawing effects, altering ring activation for electrophilic substitution .

Key Observations :

  • Shorter-chain derivatives (e.g., C₉H₁₁BrO₂) achieve higher yields (93%) due to reduced steric hindrance .
  • Para-substituted analogs show lower yields (62%), likely due to steric or electronic challenges in coupling reactions .

Physicochemical Properties

Table 3: Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point/State Solubility (Predicted)
This compound 275.25 Not reported High in polar solvents (e.g., DMF, THF)
1-Bromo-3-(2-methoxyethoxy)benzene 243.09 Oil (liquid) Moderate in organic solvents
1-(2-Bromoethoxy)-2-benzylbenzene 292.19 52–54°C Low in water, soluble in DCM

Key Observations :

  • Longer ethylene glycol chains improve solubility in polar solvents, critical for applications in polymer synthesis .
  • Methyl-substituted analogs (e.g., C₉H₁₁BrO) exhibit lower solubility due to reduced polarity .

Table 4: Reactivity and Use Cases

Compound Name Reactivity Profile Applications
This compound Nucleophilic aromatic substitution, Suzuki/Stille couplings Organic electronics, conductive polymers
1-Bromo-3-(2-chloroethoxy)benzene SN2 displacement (Cl as leaving group) Pharmaceutical intermediates
1-Bromo-3-fluoro-5-((2-methoxyethoxy)methyl)benzene Fluorine-directed electrophilic substitution Medicinal chemistry (bioactive motifs)

Key Observations :

  • Ether oxygen atoms in the target compound activate the benzene ring for electrophilic reactions, while bromine acts as a leaving group in cross-coupling reactions .
  • Chloroethoxy derivatives (C₈H₈BrClO) may undergo side-chain halogen exchange, offering versatility in functionalization .

Biological Activity

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene, with the molecular formula C13H19BrO4, is an organic compound notable for its potential applications in drug development and biochemical assays. The compound's structure features a bromine atom attached to a benzene ring, which is further substituted with ethoxy groups, enhancing its solubility and reactivity in various chemical transformations. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

The synthesis of this compound typically involves multi-step organic reactions. Its bromine substituent allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of bioactive molecules. The compound's unique structure, characterized by multiple ethoxy groups, contributes to its solubility in organic solvents and its utility in various industrial applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, revealing promising results.

Table 1: Biological Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)4.5Induction of apoptosis via caspase activation
U-937 (Leukemia)2.3Inhibition of cell proliferation
HCT-116 (Colon)5.0Cell cycle arrest at G1 phase

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that the compound triggers apoptotic pathways by increasing caspase-3/7 activity, leading to programmed cell death. Additionally, it has been observed to arrest the cell cycle, particularly at the G1 phase, which is crucial for preventing uncontrolled cell division .

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 4.5 µM, demonstrating that the compound is a potent inducer of apoptosis in this cell line. Flow cytometry analysis confirmed that treated cells exhibited increased levels of apoptotic markers .
  • Comparative Analysis : In comparative studies with other known anticancer agents, this compound showed comparable activity to doxorubicin in certain assays but with a different mechanism of action. This suggests potential for developing novel therapeutic agents based on its structure .

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